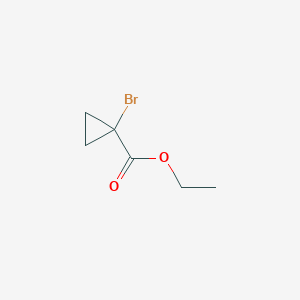

Ethyl 1-bromocyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. Its inherent ring strain, approximately 27.5 kcal/mol, makes it a highly reactive entity, prone to ring-opening reactions that can be harnessed for complex molecular construction. researchgate.net This reactivity, combined with the ring's rigid conformational nature, allows for precise stereochemical control in synthetic transformations. researchgate.net Cyclopropane derivatives serve as valuable precursors in the synthesis of a wide variety of compounds, including other carbocycles, heterocycles, and acyclic systems with defined stereocenters. nih.govchemicalbook.com Their unique structural and electronic properties have led to their incorporation into pharmaceuticals, agrochemicals, and materials, where the cyclopropyl (B3062369) group can modulate biological activity, metabolic stability, and physical characteristics. researchgate.netbyjus.com

Overview of Halogenated Cyclopropanes as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the cyclopropane ring further enhances its synthetic utility. Halogenated cyclopropanes, particularly those bearing an electron-withdrawing group, are classified as donor-acceptor (D-A) cyclopropanes. nih.govrsc.org This substitution pattern polarizes the three-membered ring, making it susceptible to a range of transformations that are not readily accessible with simple cyclopropanes. The halogen can act as a leaving group in substitution and elimination reactions, or it can participate in metal-catalyzed cross-coupling reactions. Furthermore, these compounds are excellent precursors for a variety of ring-opening and cycloaddition reactions, providing access to highly functionalized linear chains and larger ring systems. nih.govnih.gov The presence of both a halogen and an ester group, as in Ethyl 1-bromocyclopropanecarboxylate, creates a synthetically powerful bifunctional reagent.

Historical Context and Evolution of Research on this compound

While the broader field of cyclopropane chemistry dates back over a century, the specific investigation into halogenated cyclopropane esters is a more contemporary development. The discovery of the Reformatsky reaction in 1887, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, laid some of the conceptual groundwork for the synthesis of related structures. byjus.comtheaic.org However, the focused synthesis and exploration of the reactivity of compounds like this compound have gained traction more recently, driven by the increasing demand for sophisticated building blocks in target-oriented synthesis. Research into donor-acceptor cyclopropanes, a field largely developed from the 1970s onwards, has been crucial in understanding and exploiting the reactivity of these strained systems. nih.govnih.gov this compound has emerged as a commercially available reagent, facilitating its use in both academic and industrial research for the construction of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-bromocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZANNKKBYBYGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518839 | |

| Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89544-83-2 | |

| Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Bromocyclopropanecarboxylate and Analogues

Direct Halogenation Approaches for Cyclopropanecarboxylates

The direct introduction of a halogen atom onto a cyclopropane (B1198618) ring is often challenging due to the high C-H bond strength. However, activation of the target carbon atom, for instance by an adjacent electron-withdrawing group, can facilitate this transformation.

The direct bromination of ethyl cyclopropanecarboxylate (B1236923) at the C1 position to yield ethyl 1-bromocyclopropanecarboxylate is not a commonly reported transformation in standard literature. This is likely due to the difficulty of selectively functionalizing the tertiary C-H bond of the cyclopropane ring. More common strategies for introducing a bromine atom at the alpha-position of an ester involve the formation of an enolate followed by quenching with an electrophilic bromine source. However, for cyclopropanecarboxylates, this approach can be complicated by potential ring-opening reactions under the basic conditions typically used for enolate formation.

While direct synthesis for the cyclopropane variant is scarce, analogous transformations for other cycloalkanes have been described. For instance, the synthesis of ethyl 1-bromocyclohexanecarboxylate can be achieved from cyclohexanecarboxylic acid chloride, indicating that alpha-halogenation is a viable strategy for larger, less strained ring systems. chemicalbook.com Another related process involves the reaction of ethyl pyruvate (B1213749) with bromine chloride to synthesize ethyl bromopyruvate, demonstrating the halogenation of a ketone alpha-position. google.com These related syntheses suggest that a pathway involving a precursor with existing functionality at the C1 position is more synthetically feasible than direct C-H bromination of the parent ester.

Cyclopropanation Reactions for the Preparation of Brominated Cyclopropanecarboxylates

A more prevalent and versatile approach to synthesizing brominated cyclopropanecarboxylates involves the construction of the cyclopropane ring itself. These methods typically involve the reaction of an alkene with a carbene or carbenoid, where one of the reactants contains the necessary bromine atom.

One of the most powerful methods for cyclopropane synthesis is the addition of a carbene species to a carbon-carbon double bond. nih.gov The carbene, a neutral molecule containing a divalent carbon atom, can be generated from various precursors, most notably diazo compounds.

Ethyl diazoacetate (EDA) is a widely used and versatile reagent for generating a carbene suitable for cyclopropanation. researchgate.net In the presence of a transition metal catalyst or under thermal/photochemical conditions, EDA decomposes to release dinitrogen gas and form a highly reactive ethyl carboxycarbene intermediate. This intermediate can then react with an alkene to form the corresponding cyclopropane derivative.

To synthesize a brominated cyclopropanecarboxylate via this method, the alkene substrate must contain a bromine atom. For example, the reaction of ethyl diazoacetate with a vinyl bromide derivative would, in principle, yield the desired ethyl bromocyclopropanecarboxylate structure. The scope of this reaction is broad, and it has been applied to a variety of substituted styrenes and other olefins. nih.govrsc.org Engineered enzymes have also been employed to catalyze such transformations with high stereoselectivity. nih.gov

The use of transition metal catalysts is crucial for controlling the reactivity and selectivity of cyclopropanation reactions with diazo compounds. wikipedia.org Different metals and ligand systems can be used to tune the reaction for specific substrates and desired stereochemical outcomes.

Rhodium: Rhodium(II) complexes, such as dirhodium tetraacetate, are among the most effective and widely used catalysts for cyclopropanation with EDA. wikipedia.org Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity, particularly in reactions with electron-rich, neutral, and even electron-deficient alkenes. nih.govrsc.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then transfers the carbene group to the alkene. wikipedia.org Rhodium catalysts have been successfully used in reactions involving aryldiazoacetates and various substituted alkenes. rsc.orgacs.org

Copper: Historically, copper-based catalysts were the first to be used for these reactions. wikipedia.org Modern copper catalyst systems remain relevant and offer a more economical alternative to rhodium. They are effective in catalyzing the cyclopropanation of a wide range of olefins. nih.gov

Ruthenium: Ruthenium porphyrin complexes have been shown to be active catalysts for the cyclopropanation of styrene (B11656) derivatives with ethyl diazoacetate, often proceeding with good to excellent diastereoselectivity. rsc.org

Palladium: Palladium catalysts have been developed for the regioselective cyclopropanation of 2-substituted 1,3-dienes using diazo esters. nih.gov These reactions operate under mild conditions and are compatible with a variety of sensitive functional groups. nih.gov

The table below summarizes the application of various metal catalysts in cyclopropanation reactions relevant to the synthesis of substituted cyclopropanecarboxylates.

| Catalyst Type | Common Precursor | Substrate Scope | Key Features | Citations |

| Rhodium | Ethyl Diazoacetate | Electron-rich, neutral, and electron-deficient alkenes | High efficiency, excellent stereocontrol with chiral ligands. | wikipedia.orgnih.govrsc.org |

| Copper | Ethyl Diazoacetate | Broad, including aryl olefins | Economical, effective for various cyclopropane syntheses. | nih.govwikipedia.org |

| Ruthenium | Ethyl Diazoacetate | Styrene derivatives | Good to very good diastereoselectivity. | rsc.org |

| Palladium | Diazo Esters | 2-Substituted 1,3-dienes | High regioselectivity, mild reaction conditions. | nih.gov |

An alternative strategy for constructing the cyclopropane ring is through a sequence involving a Michael addition followed by an intramolecular substitution, a process often referred to as a Michael-Initiated Ring Closure (MIRC). rsc.org This pathway is particularly effective for the synthesis of cyclopropanes bearing electron-withdrawing groups.

A relevant example is the synthesis of ethyl 3,3-dialkyl- and 3-aryl-1,2,2-tricyanocyclopropanecarboxylates from bromomalononitrile and ylidenecyanoacetates. rsc.org In this reaction, a base-generated carbanion from an ethyl ylidenecyanoacetate acts as the Michael donor, adding to an acceptor. The key step involves an initial Michael-type addition of a nucleophile to an activated alkene, creating an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate displaces a leaving group (such as a bromide) on an adjacent carbon to close the three-membered ring.

This strategy has been shown to work even without a catalyst for the reaction between doubly activated electron-deficient alkenes and ethyl diazoacetate, proceeding with high diastereoselectivity. rsc.org The initial step is the Michael addition of the diazo compound to the alkene, followed by ring closure with the expulsion of dinitrogen. rsc.org This pathway highlights a powerful method for constructing highly functionalized cyclopropane rings.

Reformatsky Reagent-Mediated Cyclopropanation Approaches

The Reformatsky reaction, traditionally known for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc, has been adapted for cyclopropanation reactions. nih.govwikipedia.orgbyjus.com The core of this method involves the formation of an organozinc reagent, often called a 'Reformatsky enolate', through the oxidative addition of zinc into the carbon-halogen bond of an α-halo ester. wikipedia.orgbyjus.com This organozinc intermediate is generally less reactive than corresponding lithium enolates or Grignard reagents, which allows for a high degree of functional group tolerance. nih.govwikipedia.org

While the classic Reformatsky reaction involves condensation with aldehydes or ketones, variations of this reaction can be utilized to form cyclopropane rings. wikipedia.orgnih.gov These approaches often involve the reaction of the Reformatsky reagent with suitable Michael acceptors or other electrophiles that can lead to a ring-closing step. The reaction conditions are typically mild and utilize inexpensive metals like zinc. nih.gov

Recent developments have expanded the scope of the Reformatsky reaction, including the use of other metals such as chromium, and its application in the total synthesis of complex molecules. theaic.org For instance, a chromium-mediated Reformatsky reaction has been successfully employed in the synthesis of natural products, demonstrating its utility in creating specific stereochemical arrangements. theaic.org

Table 1: Optimization of a Reformatsky-type Reaction

Table adapted from a study on a Reformatsky analogous reaction, demonstrating the effect of reagent stoichiometry and reaction time on product yield. nih.gov

Stereoselective Synthesis of this compound and Related Stereoisomers

The synthesis of specific stereoisomers of cyclopropane derivatives is a significant area of research due to the prevalence of these motifs in bioactive molecules. rsc.orgresearchgate.net

Chiral Catalyst-Enabled Stereocontrol

The use of chiral catalysts is a powerful strategy for achieving enantioselective cyclopropanation. While direct catalytic asymmetric synthesis of this compound is not extensively detailed in the provided results, the principles can be inferred from related transformations. For example, chiral amide ligands derived from natural products like (+)-norephedrine have been used in asymmetric Reformatsky reactions to induce enantioselectivity in the synthesis of β-hydroxy esters. theaic.org This suggests the potential for similar chiral ligands to control the stereochemistry in Reformatsky-type cyclopropanations.

Furthermore, biocatalysis using engineered enzymes, such as dehaloperoxidase, has emerged as a highly effective method for the stereoselective synthesis of cyclopropanol (B106826) derivatives from vinyl esters and ethyl diazoacetate. wpmucdn.comnih.gov Through protein engineering, these enzymes can be optimized to provide excellent diastereomeric and enantiomeric ratios. wpmucdn.comnih.gov This biocatalytic approach offers a promising avenue for the synthesis of chiral cyclopropanes under mild conditions. wpmucdn.comnih.govacs.org

Chiral Auxiliary-Driven Diastereoselective Cyclopropanation

Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of a reaction. nih.gov In the context of cyclopropanation, a chiral auxiliary is temporarily attached to the substrate, influencing the facial selectivity of the cyclopropanating agent's attack. nih.gov After the reaction, the auxiliary is cleaved to yield the enantioenriched cyclopropane product.

One notable example involves the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the reaction of α,β-unsaturated esters with a silylated telluronium allylide. This method has been shown to produce vinylcyclopropane (B126155) derivatives with high diastereoselectivity. nih.gov Another approach utilizes oxazoline-based chiral auxiliaries. For instance, the cyclopropanation of alkenyl oxazolines derived from enantiopure amino alcohols like (S)-valinol and (S)-tert-leucinol with chromium Fischer carbene complexes proceeds with high relative and absolute stereocontrol. nih.gov Using (S)-tert-leucinol as the auxiliary can lead to facial stereoselectivity exceeding 98% ee. nih.gov

A more recent concept involves the in situ catalytic formation of a chiral auxiliary. nih.gov In this strategy, an asymmetric catalyst is used to generate a chiral auxiliary on the substrate, which then directs a subsequent diastereoselective transformation, such as cyclopropanation. nih.gov This innovative approach combines the advantages of catalytic asymmetric synthesis and auxiliary-based methods. nih.gov

Table 2: Diastereoselective Cyclopropanation using a Chiral Auxiliary

Data derived from research on the cyclopropanation of alkenyl oxazolines with chromium Fischer carbene complexes. nih.gov

Advancements in Green Chemistry and Sustainable Synthetic Routes

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable processes. drpress.org In the context of synthesizing this compound and its analogues, several green chemistry principles are being applied.

One major area of advancement is the use of biocatalysis. drpress.org Enzyme-catalyzed reactions, such as the aforementioned stereoselective cyclopropanation using engineered dehaloperoxidases, offer numerous advantages. wpmucdn.comnih.gov These reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for hazardous organic solvents. drpress.org Furthermore, the high selectivity of enzymes often minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. drpress.org

The development of catalytic methods, whether using transition metals or enzymes, is inherently a green approach as it reduces the amount of reagents required compared to stoichiometric methods. researchgate.net Research into using earth-abundant and non-toxic metals, such as iron, for cyclopropanation is also a key aspect of sustainable catalysis. researchgate.net

Solvent choice is another critical factor. While some traditional methods for cyclopropanation utilize solvents like benzene (B151609) or toluene, greener alternatives are being explored. nih.gov Solvent-free reaction conditions, such as those achievable through ball milling in certain Reformatsky-type reactions, represent a significant step towards more sustainable synthesis. nih.gov

Reactivity and Mechanistic Studies of Ethyl 1 Bromocyclopropanecarboxylate

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety in Ethyl 1-bromocyclopropanecarboxylate is a primary driving force for its participation in ring-opening reactions. These transformations can be initiated through nucleophilic, radical, or catalytic pathways, leading to the formation of diverse 1,3-difunctionalized linear products.

Nucleophilic Ring Opening Mechanisms

The reaction of donor-acceptor cyclopropanes, such as this compound, with nucleophiles is a well-established method for forming γ-keto esters. orgsyn.org The mechanism typically involves the attack of a nucleophile, which can be facilitated by the electron-withdrawing nature of the ethyl ester group. This attack leads to the cleavage of a carbon-carbon bond within the cyclopropane ring.

In some instances, particularly with zinc carbenoids, the reaction is proposed to proceed through the formation of a homoenolate intermediate. This intermediate can then undergo intramolecular cyclization to form a donor-acceptor cyclopropane which subsequently fragments. orgsyn.org The resulting species can be structurally similar to a Reformatsky intermediate, which can then be protonated or react with various electrophiles to yield α-substituted γ-keto esters. orgsyn.orggoogle.com The regioselectivity of these reactions is often high, with the carbenoid carbon being inserted adjacent to the ketone functionality. orgsyn.org

Radical-Mediated Ring Opening Processes

Free radical reactions provide another effective pathway for the ring-opening of cyclopropane derivatives. nih.gov These processes are typically initiated by the generation of a radical which then adds to the cyclopropane system. beilstein-journals.org In the context of this compound, a radical initiator can lead to the homolytic cleavage of the carbon-bromine bond, generating a cyclopropyl (B3062369) radical.

This cyclopropylcarbinyl radical is highly prone to undergo rapid ring-opening via β-scission to form a more stable homoallylic radical. beilstein-journals.orgnih.gov This process is a classic example of a radical clock reaction. nih.govrsc.org The resulting alkyl radical intermediate can then participate in subsequent reactions, such as intermolecular cyclization or reaction with a radical propagating species like tributyltin hydride, to form the final product. beilstein-journals.orglibretexts.org The use of radical reactions offers advantages such as mild conditions and tolerance of various functional groups. nih.gov

Photoredox-Catalyzed Cyclopropane Ring Scission

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. rsc.orgbeilstein-journals.org This strategy is applicable to the ring-opening of cyclopropanes. researchgate.netnjtech.edu.cn The general mechanism involves a photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the cyclopropane substrate. njtech.edu.cnnih.gov

For an aryl cyclopropane, this SET process generates a reactive radical cation intermediate. researchgate.netnih.gov The formation of this intermediate weakens the C-C bonds of the cyclopropane ring, facilitating a nucleophilic attack that leads to ring scission. nih.govnih.gov This nucleophilic attack often proceeds in a concerted SN2-like manner, resulting in a ring-opened carbon-centered radical. nih.gov This radical can then be further functionalized. While direct studies on this compound are not prevalent, this mechanism provides a plausible pathway for its functionalization, where the molecule could be oxidized to a radical cation, followed by ring-opening and subsequent reaction. nih.govnih.gov

Thermal and Acid/Base Catalyzed Ring Transformations

The cyclopropane ring in this compound can also be opened under thermal or catalyzed conditions. Acid-catalyzed ring-opening often involves the coordination of a Lewis acid, such as titanium tetrachloride (TiCl4), to the carbonyl oxygen of the ester group. rsc.org This coordination enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. This approach has been used in reactions with electrophiles like benzeneselenenyl chloride. rsc.org

Base-catalyzed transformations can also occur. While not always leading to ring-opening, bases can influence the stereochemistry of the molecule. For instance, treatment with a strong base like potassium tert-butoxide can lead to epimerization at the carbon bearing the ester group. acs.org In some cases, strong bases can induce 1,2-dehydrobromination to form a highly strained cyclopropene (B1174273) intermediate, which can then be trapped by nucleophiles. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful method for forming new carbon-carbon bonds, and this compound serves as a viable coupling partner due to its carbon-bromine bond.

Palladium-Catalyzed Coupling Protocols

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction used to form C-C bonds between organoboron compounds and organic halides. youtube.comlibretexts.org This reaction is highly effective for creating biaryl compounds, styrenes, and conjugated systems. libretexts.orglibretexts.org this compound, as an alkyl halide, can participate in such couplings.

The catalytic cycle for the Suzuki coupling generally involves three key steps: libretexts.orglibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. youtube.comlibretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a cyclopropyl group from potassium cyclopropyltrifluoroborate) is transferred to the palladium center, displacing the bromide. libretexts.orgyoutube.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.comlibretexts.org

This methodology has been successfully applied to couple potassium cyclopropyltrifluoroborates with various aryl bromides, proceeding with retention of configuration and providing a route to enantiomerically pure cyclopropanes. deepdyve.com The reaction tolerates a wide range of functional groups and can be scaled up for larger syntheses. nih.govnih.gov

Data Tables

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling with Cyclopropyl Boron Reagents

| Entry | Benzyl Halide | Boron Reagent | Product | Yield (%) | Reference |

| 1 | 2-Phenoxybenzyl chloride | Potassium cyclopropyltrifluoroborate | 1-Cyclopropylmethyl-2-phenoxybenzene | 76 | nih.gov |

| 2 | 3-Nitrobenzyl chloride | Potassium cyclopropyltrifluoroborate | 1-Cyclopropylmethyl-3-nitrobenzene | 80 | nih.gov |

| 3 | 3,4,5-Trimethoxybenzyl chloride | Potassium cyclopropyltrifluoroborate | 1-Cyclopropylmethyl-3,4,5-trimethoxybenzene | 72 | nih.gov |

Table 2: Ring-Opening Reactions of Cyclopropane Derivatives

| Reaction Type | Substrate Class | Reagents | Product Type | Key Intermediate | Reference |

| Nucleophilic Opening | Donor-Acceptor Cyclopropane | Zinc Carbenoid / Electrophile | α-Substituted γ-Keto Ester | Homoenolate / Organozinc | orgsyn.org |

| Radical Opening | Alkylidenecyclopropane | Radical Initiator / Allylic Bromide | 2-Bromo-1,6-diene | Cyclopropylcarbinyl Radical | nih.gov |

| Photoredox Opening | Aryl Cyclopropane | Photocatalyst / Nucleophile / Light | 1,3-Difunctionalized Alkane | Arylcyclopropyl Radical Cation | nih.gov |

| Acid-Catalyzed Opening | Cyclopropanecarboxylate (B1236923) | TiCl4 / PhSeCl | Phenylseleno-butanedioate | Lewis-Acid Coordinated Complex | rsc.org |

Nickel-Catalyzed Transformations

Nickel complexes can also catalyze cross-coupling reactions involving alkyl halides, often providing complementary reactivity to palladium. Negishi couplings, for example, can be effectively catalyzed by nickel complexes. nih.gov Therefore, the organozinc reagent derived from this compound can be coupled with aryl halides using a nickel catalyst. rsc.org

Mechanistic studies on nickel-catalyzed reactions for alkylcyclopropane synthesis suggest pathways involving radical intermediates. nih.gov In a proposed mechanism for a cross-electrophile coupling, an active Ni(0) species undergoes oxidative addition (or halogen atom transfer) with an alkyl halide to generate a Ni(I) or Ni(II) species and an alkyl radical. nih.gov This radical can then participate in subsequent bond-forming steps to generate the cyclopropane product. nih.gov While many specific examples start from other precursors like 1,3-diols, the fundamental steps of nickel engaging with alkyl halides are relevant. nih.gov

Cobalt-Catalyzed Reactions

Cobalt-based catalysts have emerged as an economical and less toxic alternative for cross-coupling reactions. princeton.edu Cobalt can catalyze the coupling of organometallic reagents with organic halides, including alkyl halides. khanacademy.org For instance, Reformatsky-type reactions can be mediated by metals other than zinc, including cobalt. google.com

Mechanistically, cobalt-catalyzed cross-couplings can proceed through pathways involving radical intermediates derived from the alkyl halide. princeton.edu A Co(I) or Co(II) catalyst can react with an organometallic reagent (e.g., a Grignard reagent derived from the bromo-ester) and the coupling partner. These reactions often tolerate a wide range of functional groups. princeton.edu While specific literature on cobalt-catalyzed reactions of this compound is sparse, the general reactivity patterns of cobalt with alkyl halides and organometallic reagents suggest its potential applicability in cross-coupling scenarios. khanacademy.org

Nucleophilic Substitution Reactions (SN1, SN2, SN2' Pathways)

Nucleophilic substitution at the C1 position of this compound presents a mechanistically interesting case due to the substrate's unique structure. The carbon atom bearing the bromine is tertiary, as it is bonded to two other carbons within the ring and the carbon of the carboxylate group.

SN2 Pathway: A bimolecular (SN2) mechanism involves a backside attack by the nucleophile. For a tertiary carbon center, this pathway is severely sterically hindered, making it highly unfavorable.

SN1 Pathway: A unimolecular (SN1) mechanism proceeds through a carbocation intermediate after the leaving group departs. ucalgary.camasterorganicchemistry.com While the tertiary nature of the substrate would typically favor an SN1 pathway, the formation of a carbocation on a cyclopropyl ring is electronically destabilized due to the high s-character of the C-C bonds and significant ring strain. This makes the formation of the intermediate carbocation energetically costly and disfavors a classic SN1 mechanism. ucalgary.ca

Given that both canonical SN1 and SN2 pathways are disfavored, nucleophilic substitution on such a substrate is expected to be slow. The reaction may proceed through a non-classical pathway or require harsh conditions. Alternative pathways, such as those involving concerted ring-opening (SN2' type), could also be considered depending on the nucleophile and reaction conditions.

Formal Nucleophilic Substitution with Heterocyclic Systems (e.g., Azoles)

A highly diastereoselective protocol for the formal nucleophilic substitution of bromocyclopropanes with various azoles has been developed. audreyli.com This transformation provides an efficient route to N-cyclopropyl heterocycles. audreyli.com The reaction works with a wide range of nitrogen-containing heterocyclic pronucleophiles.

This method has been shown to be effective for systems such as:

Pyrroles

Indoles

Benzimidazoles

Pyrazoles

Benzotriazoles

| Bromocyclopropane Substrate Type | Azole Nucleophile | Product Type | Ref |

| 2-Bromocyclopropylcarboxamides | Pyrrole | N-cyclopropyl Pyrrole | audreyli.com |

| 2-Bromocyclopropylcarboxamides | Indole | N-cyclopropyl Indole | audreyli.com |

| 2-Bromocyclopropylcarboxamides | Benzimidazole | N-cyclopropyl Benzimidazole | audreyli.com |

| 2-Bromocyclopropylcarboxamides | Pyrazole | N-cyclopropyl Pyrazole | audreyli.com |

| 2-Bromocyclopropylcarboxamides | Benzotriazole | N-cyclopropyl Benzotriazole | audreyli.com |

Table data is based on the general reaction described for bromocyclopropylcarboxamides, which is structurally related to this compound.

Base-Assisted Elimination Leading to Cyclopropene Intermediates and Subsequent Additions

The treatment of this compound with a base can induce an elimination reaction. This process involves the removal of hydrogen bromide (HBr) to form a highly strained and reactive cyclopropene intermediate. uq.edu.au The mechanism is analogous to a bimolecular elimination (E2) pathway, where the base abstracts a proton from a β-carbon while the bromide ion departs from the α-carbon. mdpi.com For this to occur efficiently, an anti-coplanar arrangement of the Cβ–H and Cα–Br bonds is typically required. mdpi.com

Once formed, the electrophilic cyclopropene intermediate is susceptible to attack by nucleophiles. The reaction pathway can vary depending on the specific conditions and the nucleophiles present. For instance, in the presence of an alkoxide co-solvent, the cyclopropene can undergo cleavage to form a zwitterionic or carbene intermediate, which is then trapped by the nucleophile. uq.edu.au In some cases, these intermediates can undergo further rearrangements, such as electrocyclic ring closure, to yield complex heterocyclic products like furans. nih.gov

The table below summarizes representative transformations proceeding through base-assisted elimination.

| Base | Nucleophile/Solvent | Intermediate Type | Potential Product Class | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | tert-Butanol | Cyclopropene, Carbonyl Ylide | Annulated Furans | nih.gov |

| Alkoxide | Alcohol | Cyclopropene, Zwitterion/Carbene | Bromoalkenes | uq.edu.au |

Carbenoid Reactivity and Insertions

The cyclopropene intermediate derived from this compound can serve as a precursor to metal carbenoids. nih.gov In the presence of transition metal catalysts, such as those based on rhodium(II) or gold(I), the strained cyclopropene can undergo regioselective ring-opening to generate a metal vinyl carbene complex. nih.gov These carbenoid species are versatile reactive intermediates capable of participating in a variety of transformations that are otherwise difficult to achieve. nih.govlibretexts.org

A significant reaction of these carbenoids is intramolecular C-H insertion. nih.gov If the molecule contains suitably positioned C-H bonds, the carbenoid can insert into one of them, leading to the formation of new five- or six-membered rings. nih.govlibretexts.org This process is a powerful tool for constructing complex carbocyclic and heterocyclic frameworks. nih.gov The use of cyclopropenes as carbene precursors is a valuable alternative to the more traditional use of α-diazo carbonyl compounds. nih.gov

Radical Chemistry Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. nih.gov One of the most prominent examples is the Atom Transfer Radical Addition (ATRA) reaction. nih.govchemrxiv.org This process can be initiated by photoredox catalysis or other radical initiators, leading to the formation of a carbon-centered radical at the C1 position of the cyclopropane ring. nih.gov

This cyclopropyl radical can then add across the double or triple bond of an alkene or alkyne, respectively, generating a new radical intermediate. nih.gov This intermediate subsequently abstracts a halogen atom from another molecule of this compound to propagate the radical chain and yield the final product, which incorporates both the cyclopropyl moiety and a bromine atom. nih.gov This method allows for the simultaneous formation of a carbon-carbon and a carbon-halogen bond in an atom-economical fashion. nih.gov

The table below outlines the key steps in a typical ATRA reaction involving this compound.

| Step | Description | Key Species | Reference |

|---|---|---|---|

| Initiation | Homolytic cleavage of the C-Br bond. | 1-ethoxycarbonylcyclopropyl radical | nih.gov |

| Propagation 1 | Addition of the cyclopropyl radical to an unsaturated bond (alkene/alkyne). | Adduct radical | nih.gov |

| Propagation 2 | Halogen atom transfer from the starting material to the adduct radical. | Final product and regenerated cyclopropyl radical | nih.gov |

Enolate Chemistry and Directed Transformations

Like other esters, this compound has the potential for enolate formation, although the α-hydrogens are on the ethyl group rather than the cyclopropane ring itself. However, in a broader context of related structures where α-hydrogens are available, enolate chemistry provides a powerful avenue for C-C bond formation. bham.ac.ukmnstate.edu The formation of an enolate is achieved by treating the carbonyl compound with a suitable base. ucsb.edu The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed. bham.ac.uk

Once generated, the enolate ion is a potent nucleophile that can react with a range of electrophiles. bham.ac.ukucsb.edu A common and highly useful transformation is the alkylation of the enolate with an alkyl halide. libretexts.org This reaction proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. mnstate.edulibretexts.org This allows for the introduction of various alkyl groups at the α-position, serving as a cornerstone of synthetic strategies like the malonic ester and acetoacetic ester syntheses. libretexts.org

| Base Type | Conditions | Electrophile | Reaction Type | Reference |

|---|---|---|---|---|

| Strong, non-nucleophilic (e.g., LDA) | Low temperature (-78 °C) | Alkyl Halide (e.g., R-Br) | Alkylation (SN2) | mnstate.edu |

| Alkoxide (e.g., NaOEt) | Equilibrium conditions | Carbonyl Compound | Aldol/Claisen Condensation | ucsb.edu |

Decarboxylative Reactions and Proposed Mechanisms

This compound can undergo decarboxylation, the loss of carbon dioxide, under specific conditions. masterorganicchemistry.com One relevant pathway is the Krapcho decarboxylation, which is effective for esters bearing an electron-withdrawing group in the β-position. wikipedia.org While the bromo group is not in the typical β-position relative to the ester, the principles of the Krapcho reaction, involving nucleophilic attack on the ethyl group by a halide ion (like Cl⁻ or I⁻) in a polar aprotic solvent at high temperatures, can be considered. wikipedia.org This initial SN2 attack would lead to dealkylation, forming a carboxylate salt intermediate, which then loses CO₂ to generate a carbanion that is subsequently protonated. wikipedia.org

Another potential pathway involves radical decarboxylation, such as in the Barton decarboxylation. acs.org This would first require hydrolysis of the ester to the corresponding carboxylic acid. The acid could then be converted into a derivative (like a thiohydroxamate ester) which, upon radical initiation, fragments to release CO₂ and generate a 1-bromocyclopropyl radical. acs.org The mechanism of decarboxylation is often dependent on the presence of a group that can stabilize the transition state or an intermediate, such as the β-carbonyl in β-keto acids which allows for a cyclic, concerted transition state. masterorganicchemistry.comcsbsju.edu

| Reaction Name | Mechanism Type | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Krapcho Decarboxylation | Nucleophilic dealkylation | Salt (e.g., NaCl, LiCl), DMSO, Heat | Carboxylate salt, Carbanion | wikipedia.org |

| Barton Decarboxylation | Radical | Requires conversion to carboxylic acid first | 1-bromocyclopropyl radical | acs.org |

Applications of Ethyl 1 Bromocyclopropanecarboxylate in Complex Molecule Synthesis

Building Block for Diverse Strained Carbocyclic Systems (e.g., Cyclopropanes, Cyclobutanecarboxylates)

The primary application of Ethyl 1-bromocyclopropanecarboxylate is as a foundational unit for creating more elaborate cyclopropane (B1198618) structures. The bromine atom serves as a leaving group, allowing for nucleophilic substitution reactions that install a variety of functional groups at the C1 position. This provides a direct route to highly functionalized cyclopropane derivatives, which are key components in many larger, more complex molecules.

Furthermore, the inherent ring strain of the cyclopropane moiety can be harnessed for ring-expansion reactions. Under specific conditions, such as treatment with certain nucleophiles or Lewis acids, the cyclopropane ring can rearrange to form larger, yet still strained, four-membered rings. This transformation provides synthetic chemists with a valuable method for accessing substituted cyclobutanecarboxylates, which are also important structural motifs in medicinal chemistry and natural product synthesis.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The cyclopropane ring is a prized structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. This compound serves as a key starting material for introducing this valuable fragment.

A significant application of this compound is in the synthesis of 1,1-disubstituted cyclopropanes. These "geminally" substituted rings, where two non-hydrogen substituents are attached to the same carbon, are common in bioactive molecules. The reactivity of the carbon-bromine bond allows for straightforward substitution reactions with a wide array of nucleophiles, including amines, thiols, and carbanions. This reaction provides a direct and efficient pathway to complex cyclopropane structures that would be challenging to synthesize using other methods. For instance, spirocyclic systems, where the cyclopropane is part of a fused ring system, can be constructed using this versatile building block. ambeed.com

The cyclopropyl (B3062369) group is often considered a "bioisostere" for other chemical groups, like a phenyl ring or a double bond, but with distinct advantages. Its rigid, three-dimensional structure can lock a molecule into a specific conformation that is ideal for binding to a biological target, thereby enhancing potency. ambeed.com Additionally, the cyclopropyl group can improve a drug's metabolic stability by blocking sites that are susceptible to enzymatic degradation in the body. ambeed.com This leads to a longer duration of action and potentially fewer side effects. Other benefits include increased membrane permeability and reduced clearance from the body. ambeed.com this compound provides a direct and reliable way for medicinal chemists to install this beneficial motif into developing drug candidates.

| Benefits of the Cyclopropyl Motif in Drug Design |

| Enhanced Potency: The rigid structure can lead to a more favorable binding conformation with the target receptor. ambeed.com |

| Increased Metabolic Stability: The C-H bonds are stronger than in alkanes, making the group resistant to metabolic breakdown. ambeed.com |

| Improved Bioavailability: Can increase brain permeability and reduce plasma clearance. ambeed.com |

| Conformational Restriction: Limits the flexibility of a molecule, which can prevent proteolytic hydrolysis in peptide-based drugs. ambeed.com |

| Modulation of Physicochemical Properties: Can alter pKa to reduce efflux by proteins like P-glycoprotein. ambeed.com |

Many natural products, which are compounds isolated from natural sources, possess complex structures that include cyclopropane rings. These compounds often exhibit potent biological activities. The total synthesis of these natural products in the laboratory is a significant challenge that drives innovation in organic chemistry. This compound is a valuable tool in this field, providing a pre-formed, functionalized cyclopropane that can be incorporated early in a synthetic sequence. This strategy can significantly shorten the path to the target molecule and also allows for the creation of simplified analogues of the natural product for structure-activity relationship studies.

Contributions to Material Science Applications

While the predominant use of this compound is in the life sciences, its unique structure holds potential for applications in material science. The high degree of ring strain in the cyclopropane ring represents stored chemical energy. This feature makes it an interesting monomer for ring-opening polymerization reactions, which could lead to novel polymers with unique physical and chemical properties. The development of materials from this building block is a less explored but promising area of research. Commercial suppliers in the materials science sector list the compound, indicating its availability and potential for such applications.

Role in Fragment-Based Drug Discovery and the Construction of 3D Fragment Libraries

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new medicines. Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a protein target. Once a binding fragment is identified, it can be grown or combined with other fragments to create a potent, high-affinity drug lead.

This compound is an excellent example of a "3D fragment." Unlike flat, aromatic fragments, its cyclopropane ring gives it a defined, three-dimensional shape. Building libraries of such 3D fragments is crucial for exploring the complex, non-flat binding pockets found in many protein targets. The rigidity and well-defined stereochemistry of this compound make it an ideal starting point for creating a diverse collection of 3D fragments for FBDD screening campaigns, ultimately increasing the efficiency and success rate of hit discovery.

Development of Stereochemically Defined Syntheses (cis/trans Isomers, Enantiomers)

The quest for stereochemical purity in chemical transformations has driven the innovation of numerous synthetic strategies. In the context of this compound, methodologies have been developed that afford high levels of diastereoselectivity and enantioselectivity, enabling the selective synthesis of a desired stereoisomer. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the inherent stereochemistry of a starting material dictates the stereochemical outcome of the reaction.

One notable strategy involves the diastereoselective synthesis of cyclopropane-containing structures. For instance, the reaction of this compound with various nucleophiles in the presence of a chiral auxiliary can lead to the preferential formation of one diastereomer over another. The chiral auxiliary temporarily attaches to the molecule, influences the direction of bond formation, and is subsequently removed, leaving behind a product with a specific stereoconfiguration.

Furthermore, enantioselective catalysis has proven to be a powerful tool for the synthesis of specific enantiomers from this compound. Chiral metal complexes or organocatalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Detailed Research Findings

Recent studies have highlighted the utility of this compound in stereoselective radical reactions. The generation of a radical at the C1 position of the cyclopropane ring, followed by its addition to a prochiral acceptor, can proceed with a high degree of stereocontrol. The facial selectivity of this addition is often influenced by the steric and electronic properties of the substituents on both the radical and the acceptor molecule.

For example, the atom transfer radical addition (ATRA) of this compound to alkenes, catalyzed by a chiral transition metal complex, can yield cyclopropyl-substituted products with high enantiomeric excess. The specific ligand coordinated to the metal center plays a crucial role in inducing asymmetry.

In another approach, the synthesis of cyclopropyl-fused lactones has been achieved with excellent stereocontrol. The reaction of a derivative of this compound with a chiral alcohol can form an ester which then undergoes an intramolecular cyclization. The stereochemistry of the alcohol directs the cyclization to afford a specific diastereomer of the fused lactone.

To illustrate the level of stereocontrol achieved in these reactions, the following data tables summarize key findings from various research endeavors.

| Entry | Alkene Substrate | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Styrene (B11656) | Cu(I)/Chiral Ligand A | Toluene | 25 | 85 | - | 92 |

| 2 | Methyl Acrylate | Fe(II)/Chiral Ligand B | CH2Cl2 | 0 | 78 | 95:5 | 88 |

| 3 | N-Phenylmaleimide | Chiral Auxiliary C | THF | -20 | 92 | >99:1 | - |

Table 1: Enantioselective and Diastereoselective Reactions of this compound Derivatives

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Diastereomeric Ratio (cis:trans) |

| 1 | This compound | Diethyl malonate | NaH, THF | Diethyl 2-(1-(ethoxycarbonyl)cyclopropyl)malonate | Not Applicable |

| 2 | 1-Bromocyclopropyl radical | (E)-Hex-2-ene | Bu3SnH, AIBN | Ethyl 1-(hex-3-yl)cyclopropanecarboxylate | 70:30 |

| 3 | 1-Bromocyclopropyl radical | (Z)-Hex-2-ene | Bu3SnH, AIBN | Ethyl 1-(hex-3-yl)cyclopropanecarboxylate | 35:65 |

Table 2: Synthesis of cis/trans Isomers from this compound

These tables underscore the significant progress made in controlling the stereochemical outcomes of reactions involving this compound. The ability to selectively synthesize specific stereoisomers is crucial for the development of new pharmaceuticals, agrochemicals, and advanced materials where the three-dimensional structure of a molecule is directly linked to its function.

Advanced Spectroscopic and Characterization Methodologies in the Study of Ethyl 1 Bromocyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 1-bromocyclopropanecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the ethyl ester and the brominated cyclopropane (B1198618) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from spin-spin coupling. The cyclopropyl (B3062369) protons are diastereotopic, meaning they are in chemically non-equivalent environments, and typically appear as complex multiplets in the upfield region of the spectrum. The chemical shifts are influenced by the neighboring bromine atom and the ester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon atoms. Key resonances include the carbonyl carbon of the ester group (typically around 170 ppm), the quaternary carbon attached to the bromine atom, and the carbons of the ethyl group and the cyclopropane ring.

In reactions that produce diastereomeric products, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.). nih.gov This is achieved by integrating the signals of protons that are unique to each diastereomer. researchgate.net For instance, if a reaction involving this compound yielded a mixture of diastereomers, specific protons in each diastereomer would have slightly different chemical shifts. The ratio of the areas of these distinct peaks directly corresponds to the ratio of the diastereomers in the mixture. researchgate.net Advanced techniques, such as band-selective pure shift NMR, can be employed to simplify complex, crowded spectra by collapsing multiplets into singlets, which allows for more accurate integration and ratio determination even when signal overlap is an issue. rsc.orgnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ester Methylene (-OCH₂CH₃) | ¹H | ~4.2 | Quartet (q) |

| Cyclopropyl Protons (-CH₂CH₂-) | ¹H | ~1.3 - 1.8 | Multiplet (m) |

| Ester Methyl (-OCH₂CH₃) | ¹H | ~1.3 | Triplet (t) |

| Carbonyl Carbon (C=O) | ¹³C | ~168-172 | Singlet |

| Quaternary Carbon (C-Br) | ¹³C | ~30-40 | Singlet |

| Ester Methylene (-OC H₂CH₃) | ¹³C | ~62 | Singlet |

| Cyclopropyl Carbons (-C H₂C H₂-) | ¹³C | ~20-30 | Singlet |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

X-ray Crystallography for Molecular Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If this compound can be crystallized, this technique can provide unambiguous proof of its molecular structure. The analysis would yield exact bond lengths, bond angles, and torsional angles, confirming the connectivity and the geometry of the cyclopropane ring and the ethyl ester group.

Crucially, for chiral molecules, X-ray crystallography performed on a single crystal of an enantiomerically pure sample allows for the determination of the absolute stereochemistry (the actual R or S configuration at the chiral center). This is achieved through the analysis of anomalous dispersion effects, providing a level of structural detail that other spectroscopic methods cannot match. While no public crystal structure data for this compound is currently available, this method remains the gold standard for absolute structural assignment in the solid state.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization typically causes the molecular ion to fragment in predictable ways. The analysis of these fragments helps to piece together the molecular structure. youtube.com

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost | Notes |

|---|---|---|---|

| 192/194 | [C₆H₉BrO₂]⁺ | - | Molecular ion peak ([M]⁺, [M+2]⁺) showing bromine isotope pattern. nih.gov |

| 147/149 | [C₄H₄BrO]⁺ | •OCH₂CH₃ (Ethoxy radical) | Loss of the ethoxy group from the ester. |

| 113 | [C₆H₉O₂]⁺ | •Br (Bromine radical) | Loss of the bromine atom. |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for esters and halogenated compounds. libretexts.orglibretexts.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its constituent bonds.

The most prominent feature is the strong, sharp absorption band of the ester carbonyl (C=O) stretch, which is expected in the range of 1730-1750 cm⁻¹. vscht.cz The presence of this band is definitive evidence for the ester functional group. Other key absorptions include the C-O stretching vibrations of the ester group, which typically appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the ethyl and cyclopropyl groups are expected just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 700 cm⁻¹, though it may be difficult to assign definitively. maricopa.edulibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850-3000 | Medium-Strong |

| C=O Stretch | Ester | 1730-1750 | Strong, Sharp |

| C-O Stretch | Ester | 1000-1300 | Strong |

Source: General IR absorption data. vscht.czlumenlearning.com

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the C1 position of the cyclopropane ring, it can exist as a pair of enantiomers. Chiral chromatography is the premier technique for separating these enantiomers and quantifying the enantiomeric excess (e.e.) of a sample. heraldopenaccess.us This is crucial in pharmaceutical and fine chemical synthesis where one enantiomer is often desired. ekb.eg

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a common method for enantioseparation. sigmaaldrich.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds. mdpi.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is also a powerful option. researchgate.net This technique uses a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The differential interaction between the enantiomers and the CSP allows for their separation and quantification. This method can provide information on both chemical yield and enantioselectivity in cyclopropanation reactions. researchgate.net

Both HPLC and GC methods are also highly effective for assessing diastereomeric purity in mixtures where multiple chiral centers are present. The diastereomers, having different physical properties, are generally easier to separate than enantiomers, often even on standard, non-chiral columns.

Computational Chemistry Approaches to Ethyl 1 Bromocyclopropanecarboxylate Reactivity and Stereocontrol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard tool for studying organic reaction mechanisms, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp For ethyl 1-bromocyclopropanecarboxylate, DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

This analysis involves locating and characterizing the geometries of reactants, intermediates, products, and, most importantly, transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. DFT calculations have been successfully applied to a wide range of reactions, including cycloadditions and substitution reactions, providing deep mechanistic insights. mdpi.comresearchgate.net

For instance, in a potential nucleophilic substitution reaction involving this compound, DFT could be used to model the step-by-step process. The calculations would determine the energies of the starting materials, the transition state where the new bond is forming and the bromide is leaving, and the final product. The choice of the functional and basis set in DFT is critical, as their suitability can vary depending on the system and property being investigated. sumitomo-chem.co.jp

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table represents a hypothetical energy profile for the reaction of this compound with a nucleophile (Nu-), as would be calculated using DFT.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C···Br]⁻ complex | +22.5 |

| Products | Ethyl 1-nucleocyclopropanecarboxylate + Br⁻ | -15.0 |

Note: Data are hypothetical and for illustrative purposes to show the type of information generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular conformations change and how molecules interact with their environment, such as solvent molecules. nih.govnih.gov

For this compound, MD simulations can explore its conformational landscape. This includes the rotation around the single bonds, such as the C-C bond of the ethyl group, to identify the most stable, low-energy conformations. wiley.com Understanding the preferred shapes of a molecule is crucial as conformation can significantly influence reactivity.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating the molecule in a solvent like water or ethanol, one can observe the formation and lifetime of interactions such as hydrogen bonds or dipole-dipole interactions between the solute and solvent. These interactions govern solubility and can affect reaction pathways and rates. The analysis of MD trajectories can provide a detailed, atomistic picture of the solvation shell around the molecule. nih.gov

Table 2: Potential Intermolecular Interactions Identified by MD Simulations This table lists the types of non-covalent interactions that could be analyzed for this compound in a protic solvent using MD simulations.

| Interaction Type | Interacting Atoms on this compound | Interacting Atoms on Solvent (e.g., Ethanol) |

| Hydrogen Bond | Carbonyl Oxygen (O=C) | Hydroxyl Hydrogen (H-O) |

| Dipole-Dipole | C-Br bond, C=O bond | O-H bond, C-O bond |

| van der Waals | All atoms | All atoms |

Note: This table is illustrative of the types of interactions MD simulations can characterize.

Advanced Modeling for Stereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. nih.govarxiv.org Advanced computational models, particularly those based on machine learning (ML), are emerging as powerful tools for predicting stereoselectivity. nih.gov These methods move beyond traditional trial-and-error approaches by learning from existing reaction data to make quantitative predictions. arxiv.org

For reactions involving this compound, which has a stereocenter at the C1 position, predicting which stereoisomer will be preferentially formed is critical. Machine learning models, such as Random Forest or Support Vector Regression, can be trained on datasets of similar reactions. nih.gov These models use a variety of molecular descriptors—numerical representations of a molecule's structural and electronic features—as input to predict the enantiomeric excess (a measure of stereoselectivity). While our understanding of stereoselectivity is often based on qualitative steric and electronic effects, these quantitative models can capture complex relationships between the features of the reactants, catalysts, and the reaction outcome. arxiv.org

Table 3: Example Molecular Descriptors for Stereoselectivity Models This table lists typical descriptors that could be used as input for a machine learning model to predict the stereoselectivity of reactions involving this compound.

| Descriptor Class | Example Descriptors |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies |

| Steric / Topological | Molecular volume, Surface area, Sterimol parameters |

| Structural | Bond lengths, Bond angles, Torsional angles |

| Quantum Chemical | DFT-calculated activation energy barriers for competing pathways |

Note: These are general examples of descriptors used in ML models for chemical predictions.

Prediction of Spectroscopic Signatures

Computational chemistry is widely used to predict the spectroscopic signatures of molecules, which aids in their identification and characterization. Methods like DFT can calculate properties that correlate directly with experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: DFT calculations can accurately predict the NMR chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated spectra with experimental ones can confirm a proposed structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the stretching or bending of particular bonds (e.g., the C=O stretch of the ester group).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. sumitomo-chem.co.jp This can predict the wavelength of maximum absorption (λ_max_). Machine learning models are also being developed to predict UV-Vis spectra features directly from molecular structures. nih.gov

Table 4: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data This table provides a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Typical Experimental Value | Hypothetical Calculated Value (Method) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | 172 ppm (DFT/B3LYP/6-31G*) |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-) | ~4.2 ppm (quartet) | 4.15 ppm (DFT/B3LYP/6-31G*) |

| IR Spectroscopy | Carbonyl Stretch (ν_C=O) | ~1730 cm⁻¹ | 1735 cm⁻¹ (DFT/B3LYP/6-31G*) |

| UV-Vis Spectroscopy | λ_max_ | Not typically absorbing in UV-Vis | < 220 nm (TD-DFT) |

Note: Calculated values are hypothetical and serve to illustrate the predictive capability of computational methods. The accuracy depends heavily on the chosen level of theory.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

One promising area is the advancement of transition-metal catalysis. While rhodium and copper catalysts are known for promoting cyclopropanation with diazo compounds like ethyl diazoacetate, new catalyst designs are emerging. unl.ptnih.gov For instance, a novel Rh(I) catalyst featuring a chelating N-heterocyclic iminocarbene ligand has demonstrated high cis-selectivity in the cyclopropanation of styrenes with ethyl diazoacetate. nih.gov Further development in this area could lead to catalysts that can directly utilize precursors like ethyl 1-bromocyclopropanecarboxylate with greater control. Palladium-catalyzed cyclopropanation of 1,3-dienes with diazo esters has also shown high regioselectivity, a strategy that could be adapted for more complex cyclopropane (B1198618) syntheses. nih.gov

Beyond traditional metal catalysis, biocatalysis is a rapidly advancing field. Enzyme-catalyzed synthesis of cyclopropanes is being explored to achieve high stereoselectivity under mild conditions. nih.gov Studies using modified cytochrome P450 enzymes for the cyclopropanation of styrenes with ethyl diazoacetate serve as a proof-of-concept for generating stereoselective labeled cyclopropanes, which are invaluable in mechanistic studies and drug metabolism research. nih.gov The development of enzymes tailored for reactions involving brominated cyclopropanes could revolutionize their synthesis.

Furthermore, photoredox catalysis offers a modern approach for constructing functionalized cyclopropanes from carboxylic acids through radical addition-polar cyclization cascades. nih.gov This method's mild conditions and tolerance for a wide range of functional groups make it a powerful tool for late-stage functionalization of complex molecules, a strategy that could be extended to derivatives of this compound. nih.gov

| Catalyst Type | Reaction | Potential Advantage |

| Novel Rh(I) Iminocarbene | Cyclopropanation | High cis-selectivity |

| Palladium Catalysts | Cyclopropanation of Dienes | High regioselectivity |

| Modified Enzymes (e.g., CYP450) | Enantioselective Cyclopropanation | High stereoselectivity, mild conditions |

| Organic Photocatalysts | Radical Addition-Polar Cyclization | Mild conditions, broad functional group tolerance |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with cutting-edge technologies like flow chemistry and automated synthesis is set to significantly accelerate research and development. These platforms offer enhanced safety, scalability, and efficiency compared to traditional batch processing. d-nb.infochim.it

Flow chemistry, or continuous-flow processing, is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. d-nb.infonih.gov The synthesis of cyclopropanes, which can involve energetic intermediates, is well-suited for flow reactors that minimize the volume of reactive material at any given time, thereby improving safety. d-nb.info Furthermore, flow systems can be coupled with in-line analysis and purification, streamlining the entire synthesis process. uc.pt The application of flow chemistry to the synthesis of heterocyclic compounds, a common downstream application of cyclopropane derivatives, has already demonstrated significant benefits in reducing reaction times and improving yields. chim.ituc.pt

Automated synthesis platforms, which use robotics to perform chemical reactions, can dramatically increase the speed of research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. mdpi.com These systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov For a versatile building block like this compound, automated platforms could be used to rapidly explore its reactivity with a wide array of substrates and to synthesize libraries of derivatives for biological screening.

| Technology | Key Benefit | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, precise control | Synthesis involving energetic intermediates, rapid optimization |

| Automated Synthesis | High-throughput experimentation, speed | Library synthesis for drug discovery, reaction condition screening |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The strained three-membered ring of this compound is a reservoir of chemical potential, and future research will undoubtedly uncover novel ways to harness this reactivity. The presence of the bromine atom and the ester group already provides a handle for a variety of transformations, but the unique electronic nature of gem-dihalocyclopropanes suggests that more unusual reactions are possible. researchgate.netrsc.org

Research into the reactions of gem-dihalocyclopropanes has shown that they can undergo unexpected oxidation patterns and participate in complex heterocyclization reactions. researchgate.netrsc.org For example, the oxidation of gem-dibromocyclopropanes can lead to products with unexpected regioselectivity, highlighting the nuanced reactivity of these systems. researchgate.net Additionally, gem-dihalocyclopropanes can react with nitrating reagents to form tricyclic pyrimidine (B1678525) N-oxides, demonstrating their utility in constructing complex heterocyclic frameworks. rsc.org

The ring-opening transformations of related gem-difluorocyclopropanes, which can act as fluoroallylic synthons in transition metal-catalyzed reactions, provide a blueprint for exploring analogous reactivity with bromo-substituted cyclopropanes. rsc.org Such transformations could provide access to a wide range of functionalized linear molecules that would be difficult to synthesize by other means. The reactions of gem-dihalocyclopropanes with organometallic reagents also represent a rich area for further exploration, potentially leading to new carbon-carbon and carbon-heteroatom bond-forming reactions. mit.edu

Future work will likely focus on leveraging computational chemistry to predict and understand the outcomes of these complex transformations, guiding experimental efforts toward the discovery of truly unprecedented reactivity modes.

Expanding Synthetic Applications in Complex Chemical Synthesis and Medicinal Chemistry

The cyclopropane motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products. mdpi.com this compound, as a readily available and highly functionalized cyclopropane building block, is poised for expanded use in these areas.

In complex chemical synthesis, the compound serves as a versatile intermediate for the construction of larger, more intricate molecular architectures. Its ability to participate in cyclization and ring-opening reactions makes it a powerful tool in the total synthesis of natural products. nih.gov For instance, the directed cyclopropanation of allylic alcohols is a key strategy for introducing stereochemically defined cyclopropane rings into complex molecules. unl.pt

In medicinal chemistry, the focus will be on incorporating the this compound scaffold into novel drug candidates. The cyclopropane ring can act as a rigid spacer or a conformational constraint, helping to optimize the binding of a molecule to its biological target. The lipophilic nature of the cyclopropane ring can also be used to modulate the physicochemical properties of a drug, such as its solubility and metabolic stability. The development of multicomponent reactions involving cyclopropane derivatives is a particularly promising strategy for the rapid synthesis of diverse libraries of bioactive molecules. mdpi.com

Future research will likely see this compound and its derivatives used in the synthesis of compounds targeting a wide range of diseases, building on the established importance of the cyclopropane ring in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 1-bromocyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of ethyl cyclopropanecarboxylate derivatives. For example, bromoacetyl or bromomethyl groups can be introduced via nucleophilic substitution or radical bromination. Key factors include temperature control (0–25°C to minimize side reactions), solvent selection (e.g., dichloromethane for polar aprotic conditions), and stoichiometric ratios of brominating agents (e.g., NBS or HBr). Yields are optimized by maintaining anhydrous conditions and using catalysts like triethylamine to neutralize HBr byproducts .

- Data Comparison :

| Precursor | Brominating Agent | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl cyclopropanecarboxylate | N-Bromosuccinimide (NBS) | CCl₄ | 65–75 |

| Ethyl 1-hydroxymethylcyclopropanecarboxylate | HBr/AcOH | CH₂Cl₂ | 50–60 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and the ethyl ester group (δ 1.3 ppm triplet for CH₃, δ 4.2 ppm quartet for CH₂). ¹³C NMR confirms the cyclopropane carbons (δ 15–25 ppm) and the ester carbonyl (δ 170–175 ppm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 193 for [M]⁺) verify purity and molecular weight.

- IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- Storage : Keep in a tightly sealed container in a cool (<25°C), ventilated area away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.

- Exposure Response : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Molecular docking studies (AutoDock Vina) predict binding affinities with nucleophiles (e.g., amines or thiols). Solvent effects are simulated using PCM models to optimize reaction pathways .

- Example : DFT analysis of bromide displacement by NH₃ predicts a trigonal bipyramidal transition state with ΔG‡ ≈ 25 kcal/mol .

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?

- Methodological Answer :

Systematic Replication : Reproduce reactions under standardized conditions (solvent, temperature, purity of reagents).

Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination to cyclopropene).